molecular formula C12H7Cl2N3 B11855178 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- CAS No. 75007-99-7

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-

Cat. No.: B11855178
CAS No.: 75007-99-7
M. Wt: 264.11 g/mol
InChI Key: JBPIQJRKYBMLIC-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is a heterocyclic compound that features both imidazole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired imidazo[4,5-c]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is unique due to the presence of both chlorine atoms and the specific arrangement of the imidazole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .

Properties

CAS No.

75007-99-7

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)

InChI Key

JBPIQJRKYBMLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Cl

Origin of Product

United States

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